

## Vinylene Carbonate: A Key to Enhancing Thermal Stability in Lithium-Ion Battery Electrolytes

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A comparative analysis of electrolytes with and without the **vinylene carbonate** additive reveals its crucial role in improving the thermal stability of lithium-ion batteries. By promoting the formation of a more robust Solid Electrolyte Interphase (SEI), **vinylene carbonate** mitigates exothermic reactions that can lead to thermal runaway.

The inclusion of **vinylene carbonate** (VC) as an electrolyte additive is a well-established strategy for enhancing the performance and safety of lithium-ion batteries. This guide provides a comparative thermal analysis of electrolytes with and without VC, supported by experimental data from various studies. The focus is on the improved thermal stability of the SEI layer formed on the anode in the presence of VC.

## **Superior Thermal Stability with Vinylene Carbonate**

The primary function of **vinylene carbonate** is to be preferentially reduced on the anode surface during the initial formation cycles. This process leads to the creation of a stable and compact SEI layer. This VC-derived SEI is more resistant to thermal decomposition at elevated temperatures compared to the SEI formed from standard carbonate solvents like ethylene carbonate (EC).[1][2]

The improved thermal stability is attributed to the polymeric nature of the SEI formed from VC, which is more effective at suppressing further electrolyte decomposition and the associated



exothermic reactions.[1][2] Studies have shown that VC can suppress the formation of resistive lithium fluoride (LiF), thereby reducing interfacial resistance.[1]

# **Quantitative Thermal Analysis: A Comparative Overview**

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC),

Thermogravimetric Analysis (TGA), and Accelerating Rate Calorimetry (ARC) are instrumental in quantifying the thermal stability of electrolytes and electrode-electrolyte interfaces. The data consistently demonstrates the beneficial effects of VC.



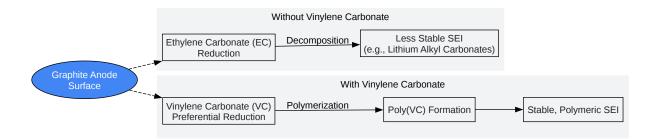
Thermal Analysis Technique	Electrolyte System	Key Findings	Reference
Differential Scanning Calorimetry (DSC)	LiPF6 in EC/DEC vs. LiPF6 in EC/DEC + VC	The onset temperature of exothermic reactions for the lithiated graphite in the VC- containing electrolyte is shifted to a higher temperature, indicating improved thermal stability.[3]	[3]
Accelerating Rate Calorimetry (ARC)	Lithiated Graphite in 1.0 M LiPF6 in EC:DEC (1:2) vs. + 10 wt% VC	The addition of up to 10% VC reduces the reactivity between lithiated graphite and the electrolyte at temperatures below approximately 200°C. [4]	[4]
Thermogravimetric Analysis (TGA)	Not explicitly detailed for direct comparison in the provided results, but TGA is used to measure the thermal stability of materials by monitoring weight loss as a function of temperature.[5]	TGA can be used to assess the volatility and decomposition of electrolyte components.	[5]

# Mechanism of Action: How Vinylene Carbonate Works



The effectiveness of **vinylene carbonate** lies in its electrochemical reduction and subsequent polymerization on the anode surface. This process occurs at a higher potential than the reduction of the primary electrolyte solvents, ensuring the formation of a VC-based SEI layer first.

Below is a simplified representation of the proposed mechanism for SEI formation with and without **vinylene carbonate**.



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Caption: SEI formation with and without vinylene carbonate.

#### **Experimental Protocols**

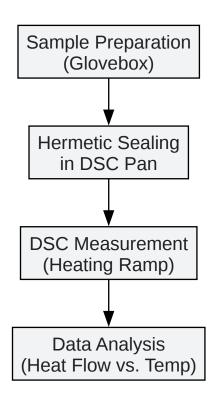
To ensure the reproducibility and validity of thermal analysis results, standardized experimental protocols are essential. Below are outlines of typical methodologies for DSC and ARC analysis of battery electrolytes.

### **Differential Scanning Calorimetry (DSC) Protocol**

• Sample Preparation: In an argon-filled glovebox, a small amount (typically 5-10 mg) of the electrolyte is hermetically sealed in an aluminum DSC pan. For analyzing the reactivity with electrodes, a sample of the lithiated anode material is prepared and soaked in the electrolyte before being sealed in the pan.



- Instrumentation: A differential scanning calorimeter is used for the analysis.
- Thermal Program: A common method involves cooling the sample to a low temperature (e.g., -120°C) and then heating it at a constant rate (e.g., 10°C/min) to a high temperature (e.g., 300-400°C).
- Data Analysis: The heat flow to or from the sample is measured as a function of temperature.
   Exothermic peaks indicate heat-releasing reactions, and the onset temperature of these peaks is a key indicator of thermal stability.



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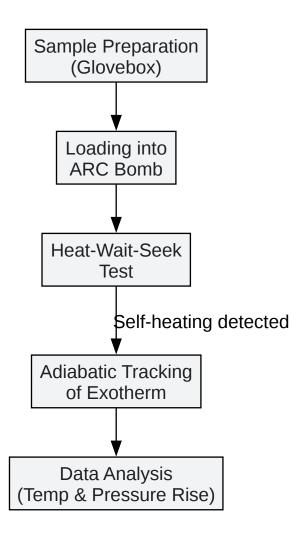
Caption: A typical workflow for DSC analysis of electrolytes.

### **Accelerating Rate Calorimetry (ARC) Protocol**

- Sample Preparation: Inside a glovebox, a larger sample (compared to DSC) of the lithiated electrode material and electrolyte is placed in a robust, sealed ARC bomb.
- Instrumentation: An accelerating rate calorimeter is used, which creates a near-adiabatic environment.



- Thermal Program: The ARC employs a "Heat-Wait-Seek" method.[3] The sample is heated in small steps, and after each step, the instrument waits and monitors for any self-heating. If the rate of self-heating exceeds a certain threshold (e.g., 0.02°C/min), the instrument switches to an adiabatic mode, tracking the temperature rise from the exothermic reaction.[3]
- Data Analysis: The output provides information on the onset temperature of self-heating, the temperature and pressure rise rates, and the total heat generated during thermal runaway.



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Caption: The experimental workflow for ARC analysis.

In conclusion, the addition of **vinylene carbonate** to standard lithium-ion battery electrolytes provides a significant improvement in thermal stability. This is primarily achieved through the formation of a more robust and protective SEI layer on the anode. The quantitative data from thermal analysis techniques like DSC and ARC consistently validate the enhanced safety



profile of electrolytes containing VC, making it an indispensable additive for high-performance and safe lithium-ion batteries.

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